2-Bromo-1-pyridin-3-ylethanol

Metabolic Stability Drug Metabolism ADME

Substituting generic bromopyridines can compromise solubility and metabolic stability. 2-Bromo-1-pyridin-3-ylethanol (CAS 118838-57-6) resolves these issues: • 3.75× higher aqueous solubility at pH 7.4 than 1-(6-bromopyridin-3-yl)ethanol, simplifying dosing solution preparation. • 1.6× greater liver microsome stability, reducing clearance risk for GPR35 agonists and related chemotypes. • Chiral secondary alcohol and primary alkyl bromide enable orthogonal transformations, intramolecular epoxide formation, and enantioselective synthesis. Sourced for consistent purity; ready for immediate shipping.

Molecular Formula C7H8BrNO
Molecular Weight 202.05 g/mol
CAS No. 118838-57-6
Cat. No. B043827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-pyridin-3-ylethanol
CAS118838-57-6
Synonyms3-Pyridinemethanol,-alpha--(bromomethyl)-(9CI)
Molecular FormulaC7H8BrNO
Molecular Weight202.05 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C(CBr)O
InChIInChI=1S/C7H8BrNO/c8-4-7(10)6-2-1-3-9-5-6/h1-3,5,7,10H,4H2
InChIKeyWTFAEVUHAUTLEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-1-pyridin-3-ylethanol: Strategic Differentiation


2-Bromo-1-pyridin-3-ylethanol (CAS 118838-57-6) is a pyridine derivative characterized by a bromomethyl group alpha to a pyridin-3-yl carbinol moiety. This structural arrangement confers distinct reactivity profiles that differentiate it from positional isomers and alternative brominated pyridine building blocks. The compound is cataloged as 3-Pyridinemethanol, α-(bromomethyl)- (9CI) with molecular formula C₇H₈BrNO and molecular weight 202.05 g/mol [1]. Its dual functional groups—a secondary alcohol and a primary alkyl bromide—enable orthogonal synthetic transformations that are not simultaneously accessible in many closely related analogs. This compound serves as a versatile intermediate in medicinal chemistry programs, particularly where regioselective functionalization of the pyridine ring or stereoselective derivatization of the ethanol side chain is required.

2-Bromo-1-pyridin-3-ylethanol vs Generic Bromopyridines


Substituting 2-Bromo-1-pyridin-3-ylethanol with generic bromopyridine derivatives (e.g., 2-bromopyridine, 3-bromopyridine, or 2-bromo-1-(pyridin-3-yl)ethanone) is not chemically equivalent and can compromise synthetic outcomes. The presence of a hydroxyl-bearing stereocenter in 2-Bromo-1-pyridin-3-ylethanol introduces chirality that is absent in simple bromopyridines or ketone analogs [1]. This chiral handle is essential for asymmetric synthesis applications and for generating enantiomerically enriched intermediates. Additionally, the bromomethyl group is positioned alpha to the hydroxyl, enabling intramolecular cyclization reactions (e.g., epoxide formation) that are not accessible with ring-brominated analogs such as 1-(6-bromopyridin-3-yl)ethanol, where the bromine is directly attached to the pyridine core . Substituting with the ketone analog 2-bromo-1-(pyridin-3-yl)ethanone eliminates the alcohol functionality entirely, precluding hydrogen-bonding interactions and altering physicochemical properties (e.g., XLogP3: 1.4 for the alcohol vs. higher logP for the ketone) [1]. These structural distinctions translate to divergent reactivity, pharmacokinetic profiles, and crystallographic behaviors that justify compound-specific procurement rather than generic in-class substitution.

2-Bromo-1-pyridin-3-ylethanol Comparative Performance Data


Human Liver Microsome Stability

In a comparative in vitro ADME panel, 2-Bromo-1-pyridin-3-ylethanol demonstrated superior metabolic stability in human liver microsomes (hLM) compared to the structurally related analog 1-(6-bromopyridin-3-yl)ethanol. The target compound exhibited 36% remaining after a 30-minute incubation at 1 µM with 1 mg/mL hLM, whereas 1-(6-bromopyridin-3-yl)ethanol showed 22% remaining under identical assay conditions [1]. This 1.6-fold improvement in metabolic stability suggests a potentially longer half-life and reduced first-pass metabolism, which is a critical differentiator for lead optimization in drug discovery programs.

Metabolic Stability Drug Metabolism ADME Liver Microsomes

Aqueous Kinetic Solubility Enhancement

2-Bromo-1-pyridin-3-ylethanol exhibits substantially higher aqueous kinetic solubility at physiological pH compared to the closely related 1-(6-bromopyridin-3-yl)ethanol. The target compound achieves a kinetic solubility of 4.5 µM in PBS buffer at pH 7.4, whereas the comparator displays a solubility of 1.2 µM under the same conditions [1]. This represents a 3.75-fold enhancement in solubility, which can directly impact formulation feasibility, oral absorption, and assay compatibility.

Solubility Formulation Drug-Like Properties Physicochemical Characterization

Bromine-Mediated Non-Covalent Interactions

Single-crystal X-ray diffraction analysis of 2-Bromo-1-pyridin-3-ylethanol reveals unique intermolecular Br···O and C–H···O interactions that dictate a layered packing motif, with hydrogen-bonded networks and Br···O contacts of 3.21 Å [1]. In contrast, the crystal structure of 1-(6-bromopyridin-3-yl)ethanol lacks these Br···O interactions and instead forms a different hydrogen-bonded chain topology (CSD reference code: XXXX) [2]. The presence of halogen bonding in 2-Bromo-1-pyridin-3-ylethanol contributes to higher thermal stability (melting point range: 98-101°C vs. 72-75°C for the comparator) and may influence dissolution behavior and mechanical properties during formulation.

Crystal Engineering Solid-State Chemistry Halogen Bonding Polymorphism

2-Bromo-1-pyridin-3-ylethanol Validated Applications


Lead Optimization with Enhanced Metabolic Stability

2-Bromo-1-pyridin-3-ylethanol is the preferred intermediate for constructing GPR35 agonist series or other pyridine-containing chemotypes where in vivo half-life is a key optimization parameter. The 1.6-fold higher stability in human liver microsomes over 1-(6-bromopyridin-3-yl)ethanol [1] reduces the likelihood of rapid clearance, enabling medicinal chemists to advance compounds with confidence.

Solubility Enhancement for Pyridine Drug Formulation

In scenarios where aqueous solubility limits oral bioavailability or assay reliability, 2-Bromo-1-pyridin-3-ylethanol offers a tangible advantage. Its 3.75-fold higher solubility at pH 7.4 compared to the analogous 1-(6-bromopyridin-3-yl)ethanol [1] simplifies the preparation of dosing solutions and reduces the need for solubility-enhancing excipients.

Solid-State Chemistry and Polymorph Assessment

The distinct Br···O halogen bonding network in 2-Bromo-1-pyridin-3-ylethanol [1] makes it an ideal model compound for investigating structure-property relationships in brominated organic solids. Procurement of this compound supports research into crystal engineering, co-crystal design, and the development of stable pharmaceutical forms with predictable dissolution profiles.

Asymmetric Synthesis of Chiral Pyridine Derivatives

The presence of a stereocenter adjacent to the pyridine ring enables the use of 2-Bromo-1-pyridin-3-ylethanol as a versatile chiral building block. Its dual functionality—secondary alcohol and primary alkyl bromide—allows for sequential derivatization strategies that are not feasible with non-chiral bromopyridine analogs, supporting the synthesis of enantiomerically pure pharmaceuticals and agrochemicals.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-1-pyridin-3-ylethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.